molecular formula C14H14N4O2 B2691905 2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 892294-87-0

2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2691905
CAS No.: 892294-87-0
M. Wt: 270.292
InChI Key: WKHLDRWENMLQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The structure of this compound features a pyrazolo[4,3-d]pyrimidine core with an ethyl group at position 2 and a p-tolyl group at position 6, along with two keto groups at positions 5 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves multicomponent reactions. One common method includes the reaction of aldehydes, guanidine, electron-deficient acetylenic compounds, tert-butyl isocyanide, and hydrazonoyle chloride in aqueous media . This method is advantageous due to its short reaction times, high product yields, and the ability to separate catalyst and product using simple procedures .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of efficient catalysts such as triethylamine can enhance the yield and purity of the final product . Additionally, the process can be optimized for scalability by adjusting reaction conditions such as temperature, pressure, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazolo[4,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both ethyl and p-tolyl groups, along with the keto functionalities, contributes to its diverse range of applications and mechanisms of action.

Properties

IUPAC Name

2-ethyl-6-(4-methylphenyl)-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-3-17-8-11-12(16-17)13(19)18(14(20)15-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHLDRWENMLQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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